2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

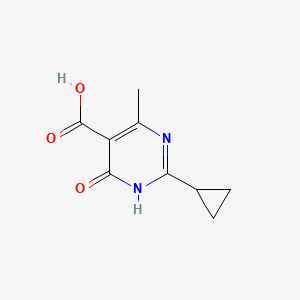

2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a bicyclic pyrimidine derivative with a cyclopropyl substituent at position 2 and a methyl group at position 2. The cyclopropyl group enhances hydrophobic interactions with XO residues, while the methyl substituent may optimize steric fit within the enzyme's active site .

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-4-6(9(13)14)8(12)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRLMSIMTPUBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid . By inhibiting this enzyme, the compound can reduce the levels of uric acid in the body, which is beneficial for treating conditions like gout.

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of ODCs is highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Key Structure-Activity Relationship (SAR) Insights

- Position 2 Substituents : Cyclopropyl (target compound) and furyl (Ev9) groups enhance binding via hydrophobic/π-π interactions, whereas isopropyl (Ev7) reduces activity due to steric hindrance .

- Position 4 Substituents : Methyl groups (target compound, Ev7, Ev9) improve steric complementarity in the XO active site compared to unsubstituted analogs .

- Position 5 Modifications : Chlorination (Ev5) may increase electronegativity but reduce solubility, limiting bioavailability .

Computational and Experimental Data

- 3D-QSAR Models : CoMFA and CoMSIA models (Ev1) predict that electronegative groups at position 5 and hydrophobic groups at position 2 correlate with high XO inhibitory activity .

- Molecular Dynamics (MD) Simulations : The target compound exhibits stable binding with XO residues Glu802 (hydrogen bonding) and Phe914/Phe1009 (hydrophobic interactions) over 100 ns simulations .

- Synthetic Accessibility : The target compound and its 5-chloro analog (Ev5) are commercially available (Ev6, Ev8), whereas furyl derivatives (Ev9) require specialized synthesis .

Biological Activity

2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS No. 950148-98-8) is a pyrimidine derivative with significant biological activity. This compound is characterized by its unique cyclopropyl and carboxylic acid functionalities, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₀N₂O₃

- Molecular Weight : 194.19 g/mol

- IUPAC Name : 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

- InChI Key : IWFKJAUIVNEROO-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Antimicrobial Activity :

- Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

- Enzyme Inhibition :

- Cytotoxicity and Selectivity :

Table 1: Summary of Biological Activities

Pharmacological Implications

The promising biological activities of this compound suggest its potential as a lead compound in drug development:

- Antibiotic Development : Given its efficacy against resistant strains like MRSA, this compound could be a candidate for new antibiotic formulations.

- Cancer Research : The selective cytotoxicity observed in vitro indicates potential applications in cancer therapy, where selective targeting of cancerous cells is crucial.

- Further Research Directions : Ongoing studies are needed to elucidate the full spectrum of biological activities and mechanisms of action, including detailed pharmacokinetics and in vivo efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and its derivatives?

- Answer : A common approach involves refluxing ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium hydroxide, yielding oxime derivatives with excellent purity and minimal side reactions . Alternative methods include alkylation using DMF as a solvent with potassium carbonate as a base, achieving moderate yields (e.g., 43%) for structurally related pyrimidine derivatives . Key parameters include reaction time (e.g., 12 hours for alkylation) and purification via recrystallization (ethanol/water systems).

Q. How should researchers characterize the structural integrity of synthesized derivatives?

- Answer : Use a combination of spectroscopic and analytical techniques:

- FT-IR : Confirm functional groups (e.g., C=O at 1722–1631 cm⁻¹, NH/OH stretches at 3174–3450 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C spectra for cyclopropyl, methyl, and carboxylic acid proton environments (e.g., δ 2.59 ppm for CH3 in pyrimidine rings) .

- Mass spectrometry : Verify molecular ions (e.g., [M⁺] at m/z 485 for complex derivatives) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.05% of theoretical values) .

Q. What in vitro models are suitable for preliminary antimicrobial screening?

- Answer : Use agar diffusion assays to assess antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., E. coli). For antifungal activity, screen against Candida albicans with results categorized as "no growth," "reduced growth," or "growth absent" . Minimum inhibitory concentration (MIC) studies using serial dilutions (e.g., 10–100 µg/mL) are recommended for quantitative analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthesized batches?

- Answer : Discrepancies in NMR shifts or IR bands may arise from tautomerism (e.g., keto-enol equilibria) or solvent polarity effects. Strategies include:

- Variable temperature NMR : To identify dynamic equilibria in solution .

- X-ray crystallography : Resolve ambiguity via crystal structure determination (e.g., planar pyrimidine rings with intermolecular N–H⋯O hydrogen bonds) .

- HPLC purity checks : Eliminate batch-to-batch variability caused by impurities .

Q. What strategies enhance solubility and bioavailability for pharmacological testing?

- Answer :

- Salt formation : Convert the carboxylic acid group to sodium or potassium salts for improved aqueous solubility .

- Ester prodrugs : Replace the carboxylic acid with methyl/ethyl esters, which hydrolyze in vivo (e.g., methyl ester derivatives with 39% yield) .

- Co-solvent systems : Use DMSO:water (1:4) for in vitro assays to maintain compound stability .

Q. How to design structure-activity relationship (SAR) studies for optimizing antimicrobial efficacy?

- Answer :

- Substituent variation : Modify the cyclopropyl or methyl groups to assess steric/electronic effects on activity. For example, phenyl-substituted derivatives show enhanced antifungal activity .

- Oxime vs. carboxylic acid : Compare bioactivity of oxime derivatives (e.g., 2-(hydroxyimino) analogs) with parent acids to identify pharmacophores .

- Computational modeling : Use molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. What analytical methods validate enzyme inhibition claims (e.g., α-antagonists or NPY antagonists)?

- Answer :

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for dehydrogenase inhibition) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with target enzymes.

- In silico studies : Validate with molecular dynamics simulations using crystal structures (e.g., PDB entries for NPY receptors) .

Data Contradiction Analysis

Q. How to address inconsistent antimicrobial activity data across studies?

- Answer : Variability may stem from differences in bacterial strains, assay conditions, or compound stability. Mitigate by:

- Standardized protocols : Adopt CLSI guidelines for broth microdilution assays.

- Positive controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) to calibrate activity thresholds .

- Replicate testing : Perform triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.